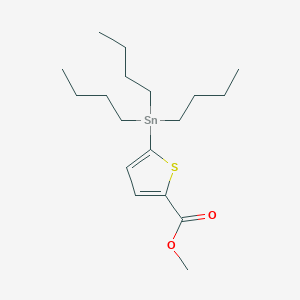![molecular formula C25H27N5O B13993489 1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea CAS No. 725686-56-6](/img/structure/B13993489.png)
1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a naphthalene ring, a pyrazole ring, and an aminomethylphenyl group, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea typically involves multi-step organic reactions. One common approach starts with the preparation of the aminomethylphenyl derivative, followed by the formation of the pyrazole ring and subsequent coupling with the naphthalene derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of 1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the compound’s structure and the context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline
- 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline
- 2,4-bis[(substituted-aminomethyl)phenyl]quinoline
Uniqueness
1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
725686-56-6 |
|---|---|
Molekularformel |
C25H27N5O |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
1-[2-[4-(aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C25H27N5O/c1-25(2,3)22-15-23(30(29-22)19-13-11-17(16-26)12-14-19)28-24(31)27-21-10-6-8-18-7-4-5-9-20(18)21/h4-15H,16,26H2,1-3H3,(H2,27,28,31) |
InChI-Schlüssel |
ZDYOHOTVNAQWEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)

![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)




![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)



